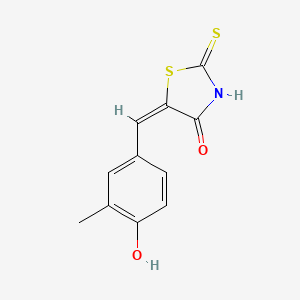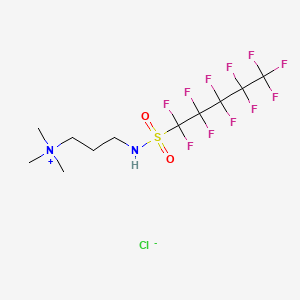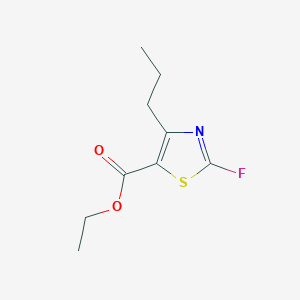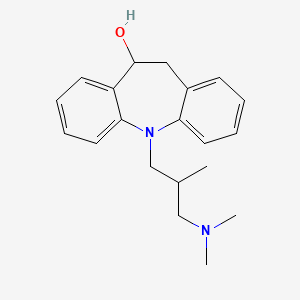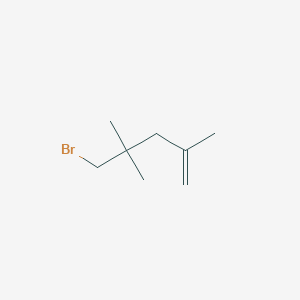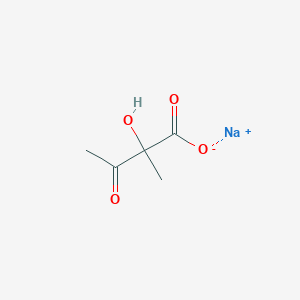
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is a chemical compound with the molecular formula C₅H₇NaO₄ and a molecular weight of 154.1 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized in the oxidative decarboxylation of α-hydroxy-β-keto (or -β-imino)carboxylate anions to convert hydroxy groups to keto groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt typically involves the conversion of 2-methyl-3-oxo-butanoic acid to its sodium salt using sodium hydroxide as a base . The reaction steps are as follows:
- Dissolve 2-methyl-3-oxo-butanoic acid in water.
- Add sodium hydroxide to the solution.
- Stir the mixture until the acid is completely dissolved.
- Heat the mixture to 60-70°C for 1-2 hours.
- Cool the mixture to room temperature.
- Filter the solution to remove any impurities.
- Concentrate the solution to obtain the sodium salt of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to keto groups.
Reduction: Potential reduction of keto groups to hydroxy groups under specific conditions.
Substitution: Possible substitution reactions involving the carboxylate group.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions may involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various keto and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt involves its role as a reactant in oxidative decarboxylation reactions. It converts hydroxy groups to keto groups, which can then participate in various biochemical pathways . The molecular targets and pathways involved include enzymes that catalyze these reactions, such as dehydrogenases and decarboxylases .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-oxobutanoic Acid Sodium Salt:
2-Keto-3-methylbutyric Acid Sodium Salt: Another related compound with similar reactivity and uses.
Uniqueness
2-Hydroxy-2-methyl-3-oxo-butanoic Acid Sodium Salt is unique due to its specific structure and reactivity, making it particularly useful in oxidative decarboxylation reactions. Its ability to convert hydroxy groups to keto groups under mild conditions sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H7NaO4 |
|---|---|
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
sodium;2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
LFBMSCPOBZUCJU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C(C)(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)
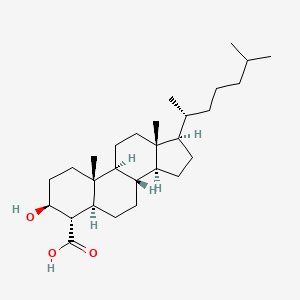


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
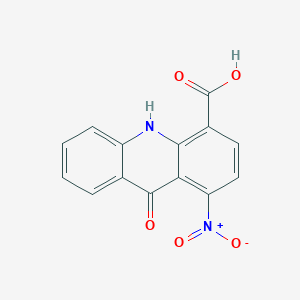
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
